molecular formula C8H5F6N B3133034 2,3-Bis(trifluoromethyl)aniline CAS No. 3822-20-6

2,3-Bis(trifluoromethyl)aniline

Cat. No. B3133034
CAS RN: 3822-20-6
M. Wt: 229.12 g/mol
InChI Key: OUYTZPOGDMVMNL-UHFFFAOYSA-N
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Description

“2,3-Bis(trifluoromethyl)aniline” is an organic compound with the molecular formula (CF3)2C6H3NH2 . It is a type of aniline that has two trifluoromethyl groups attached to it . It has a molecular weight of 229.12 .


Synthesis Analysis

The synthesis of “2,3-Bis(trifluoromethyl)aniline” and similar compounds often involves the use of catalysts containing nickel and/or palladium . For example, a process for the preparation of 2-trifluoromethyl aniline involves the use of hydrogenation catalysts that contain nickel and/or palladium in metallic or oxidic form .


Molecular Structure Analysis

The molecular structure of “2,3-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amine group attached to it . The presence of the trifluoromethyl groups makes the molecule highly electronegative .


Chemical Reactions Analysis

“2,3-Bis(trifluoromethyl)aniline” can undergo various chemical reactions. For instance, it can participate in the trifluoromethylarylation of alkenes . This reaction involves the use of anilines and allows the trifluoromethylarylation of alkenes without the need for additives, transition metals, photocatalysts, or an excess of reagents .


Physical And Chemical Properties Analysis

“2,3-Bis(trifluoromethyl)aniline” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 1.467 g/mL at 25°C . Its boiling point is 85°C at 15 mmHg .

Scientific Research Applications

Anion Sensing and Molecular Recognition

The compound’s trifluoromethyl groups influence its electronic properties. Scientists have explored its potential as an anion sensor or receptor. By incorporating it into molecular frameworks, they aim to detect specific anions (e.g., fluoride, chloride) selectively. These studies contribute to the field of supramolecular chemistry.

References:

Future Directions

“2,3-Bis(trifluoromethyl)aniline” and similar compounds have potential applications in various fields. For example, they can be used in the synthesis of anti-benign prostatic hyperplasia drugs . They can also be used in the development of highly transparent aromatic polyamides, which are useful in the manufacture of flexible organic light-emitting diode (OLED) displays .

properties

IUPAC Name

2,3-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYTZPOGDMVMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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